molecular formula C20H18N2O B12999271 Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone

Cat. No.: B12999271
M. Wt: 302.4 g/mol
InChI Key: OGNUBOHXYFXUCH-UHFFFAOYSA-N
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Description

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and subsequent functionalization to introduce the quinoline and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl, quinoline, and pyrrolidine groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone is unique due to the combination of the pyrrolidine ring, quinoline moiety, and phenyl group. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

phenyl-(2-quinolin-6-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C20H18N2O/c23-20(15-6-2-1-3-7-15)22-13-5-9-19(22)17-10-11-18-16(14-17)8-4-12-21-18/h1-4,6-8,10-12,14,19H,5,9,13H2

InChI Key

OGNUBOHXYFXUCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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